molecular formula C8H15N3OS B4675625 2-(cyclopropylcarbonyl)-N-isopropylhydrazinecarbothioamide

2-(cyclopropylcarbonyl)-N-isopropylhydrazinecarbothioamide

Cat. No. B4675625
M. Wt: 201.29 g/mol
InChI Key: DBNARZDGYOLVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its constituent groups. The cyclopropyl group is a three-membered carbon ring, which is known to be highly strained . The carbonyl group consists of a carbon atom double-bonded to an oxygen atom . The isopropylhydrazine group and the carbothioamide group would also contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The cyclopropyl group, for example, is known to undergo various reactions due to its ring strain .

Scientific Research Applications

Mechanism of Action

Without specific context (such as biological activity or chemical reactivity), it’s difficult to define a “mechanism of action” for this compound .

properties

IUPAC Name

1-(cyclopropanecarbonylamino)-3-propan-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3OS/c1-5(2)9-8(13)11-10-7(12)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12)(H2,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNARZDGYOLVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=S)NNC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylcarbonyl)-N-(propan-2-yl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(cyclopropylcarbonyl)-N-isopropylhydrazinecarbothioamide
Reactant of Route 2
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2-(cyclopropylcarbonyl)-N-isopropylhydrazinecarbothioamide
Reactant of Route 3
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2-(cyclopropylcarbonyl)-N-isopropylhydrazinecarbothioamide
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2-(cyclopropylcarbonyl)-N-isopropylhydrazinecarbothioamide
Reactant of Route 5
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2-(cyclopropylcarbonyl)-N-isopropylhydrazinecarbothioamide
Reactant of Route 6
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2-(cyclopropylcarbonyl)-N-isopropylhydrazinecarbothioamide

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